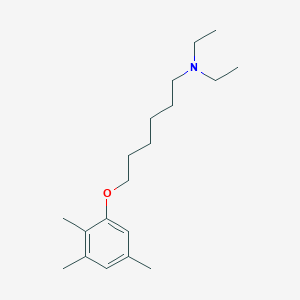
N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide, also known as BNPT, is a synthetic compound that belongs to the class of organic compounds known as nitrobenzenes. It is a potent inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain. BNPT has been extensively studied for its potential use as a therapeutic agent for the treatment of various neurological disorders.
Mechanism of Action
N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide exerts its pharmacological effects by inhibiting the activity of MAO. MAO is an enzyme that is responsible for the breakdown of neurotransmitters in the brain. By inhibiting MAO, N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide increases the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which can help to alleviate the symptoms of depression and anxiety. N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide has been shown to be a selective inhibitor of MAO-B, which is primarily responsible for the breakdown of dopamine in the brain.
Biochemical and Physiological Effects:
N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which can help to alleviate the symptoms of depression and anxiety. N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage. In addition, N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide has a number of advantages for use in laboratory experiments. It is a potent inhibitor of MAO, which makes it a useful tool for studying the role of MAO in various biological processes. N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, there are also some limitations to the use of N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide in laboratory experiments. It is a highly reactive compound that can be difficult to handle, and it can also be toxic to cells at high concentrations.
Future Directions
There are a number of potential future directions for research on N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide. One area of research could be the development of new synthetic methods for the production of N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide that are more efficient and cost-effective. Another area of research could be the development of new analogs of N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide that have improved pharmacological properties. Additionally, further research could be conducted to explore the potential therapeutic applications of N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide in the treatment of various neurological disorders, as well as in the treatment of cancer and infectious diseases.
Synthesis Methods
The synthesis of N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide involves the reaction of N-phenylbenzylamine with nitrothiophene in the presence of a catalyst such as palladium on carbon. The resulting compound is then oxidized to form the final product, N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide. The synthesis of N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Scientific Research Applications
N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide has been studied extensively for its potential use as a therapeutic agent for the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease. It has also been investigated for its potential use in the treatment of cancer and infectious diseases. N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide has been shown to have a potent inhibitory effect on MAO, which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, N-benzyl-4-nitro-N-phenyl-4,5-dihydro-3-thiophenamine 1,1-dioxide increases the levels of these neurotransmitters in the brain, which can help to alleviate the symptoms of depression and anxiety.
properties
IUPAC Name |
N-benzyl-3-nitro-1,1-dioxo-N-phenyl-2,3-dihydrothiophen-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-19(21)17-13-24(22,23)12-16(17)18(15-9-5-2-6-10-15)11-14-7-3-1-4-8-14/h1-10,12,17H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKKTSOMBTWEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=CS1(=O)=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-nitro-1,1-dioxo-N-phenyl-2,3-dihydrothiophen-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5157063.png)
![1-(4-bromophenyl)-2-[5-(2-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5157079.png)
![2-(benzoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157087.png)
![N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide](/img/structure/B5157094.png)

![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)
![N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)
![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)

![2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)

![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)